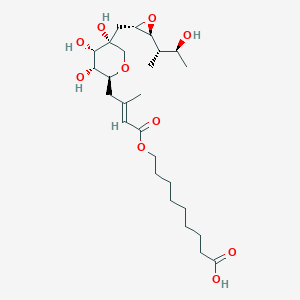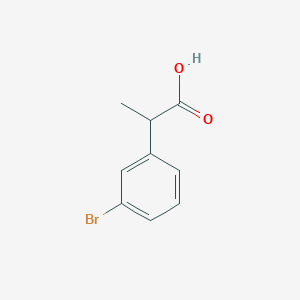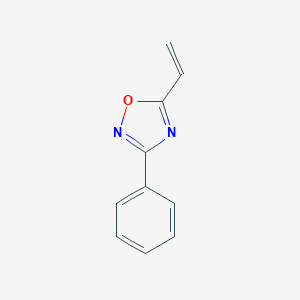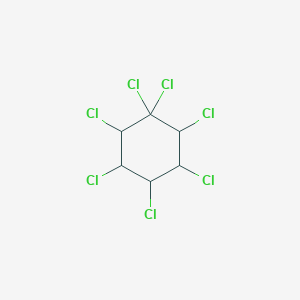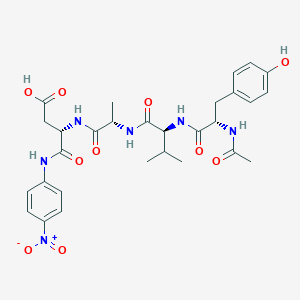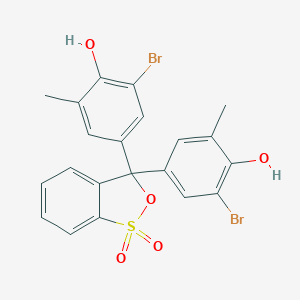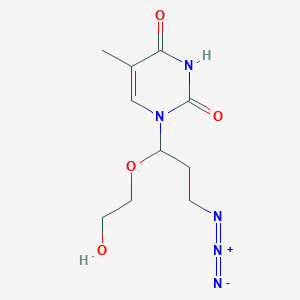
1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine, commonly known as HEPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of antiviral therapy. HEPT belongs to the class of nucleoside analogs and is known for its ability to inhibit the replication of human immunodeficiency virus (HIV) by acting as a reverse transcriptase inhibitor.
Wirkmechanismus
HEPT acts as a reverse transcriptase inhibitor by binding to the active site of the enzyme and preventing the conversion of viral RNA into DNA. This inhibits the replication of the virus and reduces the viral load in the host.
Biochemische Und Physiologische Effekte
HEPT has been shown to have low toxicity and good bioavailability. The compound is rapidly absorbed and distributed in the body, with a half-life of approximately 2.5 hours. HEPT has been shown to have minimal side effects and is well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
HEPT has several advantages for lab experiments, including its high purity, low toxicity, and good bioavailability. However, the compound is relatively expensive and requires specialized equipment for synthesis. HEPT also has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
HEPT has several potential future directions for scientific research, including:
1. Development of new analogs with improved antiviral activity and reduced toxicity.
2. Investigation of the mechanism of action of HEPT and its analogs to identify new targets for antiviral therapy.
3. Evaluation of HEPT and its analogs for the treatment of other viral infections.
4. Investigation of the potential use of HEPT and its analogs in combination with other antiviral agents to enhance their efficacy.
Conclusion:
HEPT is a promising compound with potential applications in the field of antiviral therapy. The compound has been extensively studied for its ability to inhibit the replication of 1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine and is being investigated for its potential use in the treatment of other viral infections. HEPT has several advantages for lab experiments, including its high purity, low toxicity, and good bioavailability. However, the compound is relatively expensive and requires specialized equipment for synthesis. Future research on HEPT and its analogs has the potential to lead to the development of new and more effective antiviral therapies.
Synthesemethoden
HEPT is synthesized by the reaction of 3-azidopropanol with thymine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into HEPT through a series of steps. The synthesis method has been optimized to yield high purity HEPT with excellent yields.
Wissenschaftliche Forschungsanwendungen
HEPT has been extensively studied for its potential use as an antiviral agent against 1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine. The compound has been shown to inhibit the replication of 1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine by acting as a reverse transcriptase inhibitor. HEPT is also being investigated for its potential use in the treatment of other viral infections such as hepatitis B and C.
Eigenschaften
CAS-Nummer |
117068-45-8 |
|---|---|
Produktname |
1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine |
Molekularformel |
C10H15N5O4 |
Molekulargewicht |
269.26 g/mol |
IUPAC-Name |
1-[3-azido-1-(2-hydroxyethoxy)propyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N5O4/c1-7-6-15(10(18)13-9(7)17)8(19-5-4-16)2-3-12-14-11/h6,8,16H,2-5H2,1H3,(H,13,17,18) |
InChI-Schlüssel |
JQKQBIKLDBWPBY-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C(CCN=[N+]=[N-])OCCO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C(CCN=[N+]=[N-])OCCO |
Synonyme |
1-(1-(2-hydroxyethoxy)-3-azidopropyl)thymine HEAPT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



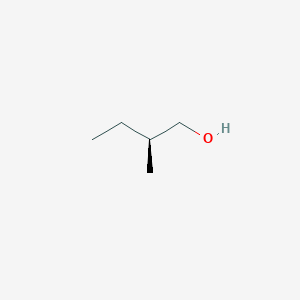
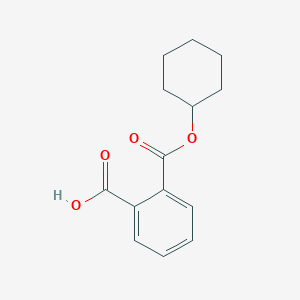
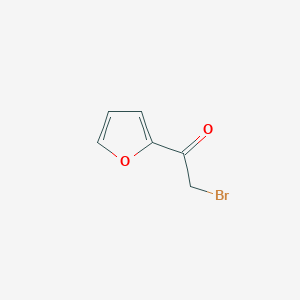
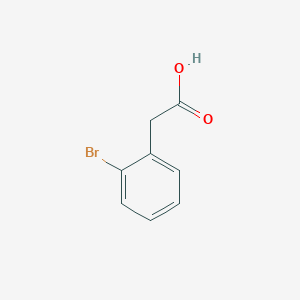
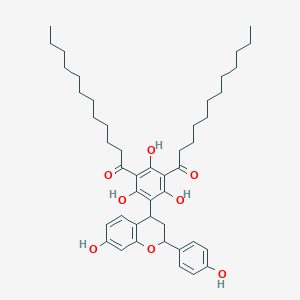
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
